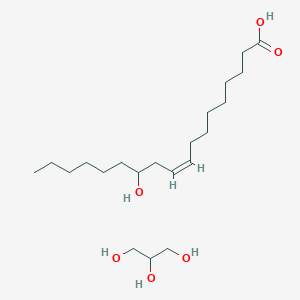![molecular formula C57H106O6 B1241846 TG(16:1(9Z)/18:1(9Z)/20:0)[iso6]](/img/structure/B1241846.png)
TG(16:1(9Z)/18:1(9Z)/20:0)[iso6]
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
TG(16:1(9Z)/18:1(9Z)/20:0)[iso6], also known as tag(16:1/18:1/20:0) or tag(20:0/18:1/16:1), belongs to the class of organic compounds known as triacylglycerols. These are glycerides consisting of three fatty acid chains covalently bonded to a glycerol molecule through ester linkages. Thus, TG(16:1(9Z)/18:1(9Z)/20:0)[iso6] is considered to be a triradylglycerol lipid molecule. TG(16:1(9Z)/18:1(9Z)/20:0)[iso6] is considered to be a practically insoluble (in water) and relatively neutral molecule. TG(16:1(9Z)/18:1(9Z)/20:0)[iso6] has been found in human adipose tissue tissue, and has also been primarily detected in blood. Within the cell, TG(16:1(9Z)/18:1(9Z)/20:0)[iso6] is primarily located in the membrane (predicted from logP) and adiposome. TG(16:1(9Z)/18:1(9Z)/20:0)[iso6] exists in all eukaryotes, ranging from yeast to humans. In humans, TG(16:1(9Z)/18:1(9Z)/20:0)[iso6] is involved in the metabolic disorder called de novo triacylglycerol biosynthesis TG(20:0/18:1(9Z)/16:1(9Z)) pathway.
TG(16:1(9Z)/18:1(9Z)/20:0)[iso6] is a triglyceride.
Scientific Research Applications
Understanding Triacylglycerols in Health
Triacylglycerols (TGs), such as TG(16:1(9Z)/18:1(9Z)/20:0)[iso6], play a crucial role in various health-related aspects. Guan et al. (2017) highlight the significance of comprehensively analyzing TGs to understand their functions in diseases like cardiovascular and liver diseases. Their study used ultra-performance liquid chromatography coupled with mass spectrometry to analyze TGs in various tissues, emphasizing the importance of precise analysis of individual TGs with specific fatty acid chain compositions (Guan et al., 2017).
Dietary Importance of TG Structure
The structure of TGs in human nutrition, particularly in infant nutrition, is crucial. Innis (2011) discusses how the structure of TGs in human milk, with specific fatty acid positioning, combines with digestive lipases for efficient digestion and absorption. This research underscores the dietary importance of TG structures for optimal nutrient absorption in infants (Innis, 2011).
Advancements in TG Analysis Techniques
Advancements in analytical techniques have allowed for a more detailed understanding of TGs. Abdelrahman and Abdelaleem (2016) developed sensitive and precise methods for determining components like isopropamide iodide and trifluoperazine hydrochloride, showcasing the evolution of techniques in TG analysis (Abdelrahman & Abdelaleem, 2016).
TGs in Material Sciences and Engineering
TGs also find applications in material sciences and engineering. For instance, Hua and Minnich (2014) explored the use of transient grating (TG) spectroscopy for measuring mean-free-path spectra in the study of heat conduction in solids. This demonstrates the diverse applications of TG beyond biological systems (Hua & Minnich, 2014).
properties
Product Name |
TG(16:1(9Z)/18:1(9Z)/20:0)[iso6] |
|---|---|
Molecular Formula |
C57H106O6 |
Molecular Weight |
887.4 g/mol |
IUPAC Name |
[(2S)-3-[(Z)-hexadec-9-enoyl]oxy-2-[(Z)-octadec-9-enoyl]oxypropyl] icosanoate |
InChI |
InChI=1S/C57H106O6/c1-4-7-10-13-16-19-22-25-27-28-30-32-35-38-41-44-47-50-56(59)62-53-54(52-61-55(58)49-46-43-40-37-34-31-24-21-18-15-12-9-6-3)63-57(60)51-48-45-42-39-36-33-29-26-23-20-17-14-11-8-5-2/h21,24,26,29,54H,4-20,22-23,25,27-28,30-53H2,1-3H3/b24-21-,29-26-/t54-/m1/s1 |
InChI Key |
INYBBHQUSIBINH-OMJPTUBSSA-N |
Isomeric SMILES |
CCCCCCCCCCCCCCCCCCCC(=O)OC[C@@H](COC(=O)CCCCCCC/C=C\CCCCCC)OC(=O)CCCCCCC/C=C\CCCCCCCC |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCCC=CCCCCCC)OC(=O)CCCCCCCC=CCCCCCCCC |
physical_description |
Solid |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



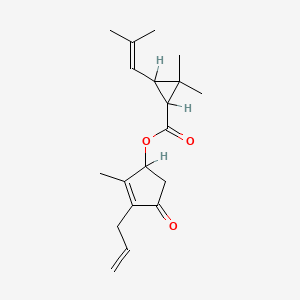

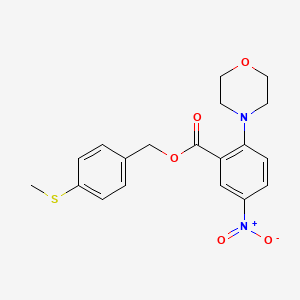
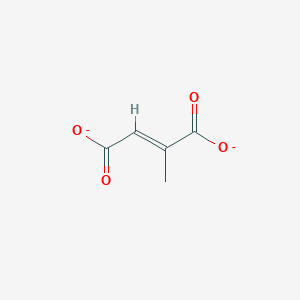
![N-[3-[(1,3-dimethyl-2,6-dioxo-4-pyrimidinyl)methylamino]-3-oxopropyl]-3-methoxybenzamide](/img/structure/B1241772.png)
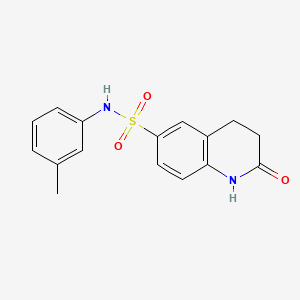
![1-[(4-Chlorophenyl)methyl]-4-(4-phenyl-1-piperazinyl)pyrazolo[3,4-d]pyrimidine](/img/structure/B1241779.png)
![(5Z)-5-[(2-methoxyphenyl)methylidene]imidazolidine-2,4-dione](/img/structure/B1241782.png)
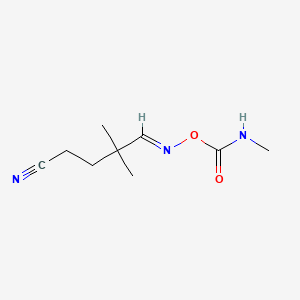
![3-(3,4-Dihydroxyphenyl)-8H-thieno[2,3-b]pyrrolidine-8-one](/img/structure/B1241788.png)
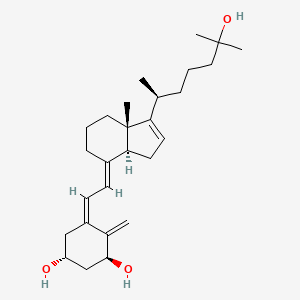
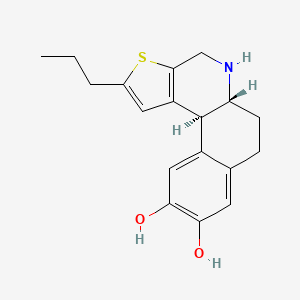
![7-(5-Deoxy-Beta-D-Ribofuranosyl)-5-Iodo-7h-Pyrrolo[2,3-D]pyrimidin-4-Amine](/img/structure/B1241791.png)
